2-(4-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
Description
2-(4-Chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide is a synthetic acetamide derivative featuring a 4-chlorophenyl group linked via an acetamide bridge to a 5-nitro-substituted 1,3-thiazole ring. This compound is structurally characterized by its electron-withdrawing substituents (chlorine and nitro groups), which influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN3O3S/c12-8-3-1-7(2-4-8)5-9(16)14-11-13-6-10(19-11)15(17)18/h1-4,6H,5H2,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUDKDBNLSGILSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=C(S2)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide typically involves the following steps:
Formation of 5-nitro-1,3-thiazole: This can be achieved by nitration of 1,3-thiazole using a mixture of concentrated nitric acid and sulfuric acid.
Acylation Reaction: The 5-nitro-1,3-thiazole is then reacted with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form 2-(5-nitro-1,3-thiazol-2-yl)acetyl chloride.
Amidation Reaction: Finally, the 2-(5-nitro-1,3-thiazol-2-yl)acetyl chloride is reacted with 4-chloroaniline to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group under suitable conditions.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation or the use of reducing agents such as tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Reduction: Formation of 2-(4-chlorophenyl)-N-(5-amino-1,3-thiazol-2-yl)acetamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 2-(4-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetic acid and 4-chloroaniline.
Scientific Research Applications
Medicinal Chemistry: It has shown promise as a lead compound for the development of new antimicrobial and anticancer agents.
Materials Science: The compound’s unique structural features make it a candidate for the design of novel materials with specific electronic or optical properties.
Biological Studies: It has been used in studies to understand the interactions of thiazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The nitrothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their function. The compound may also induce oxidative stress in cells, leading to cell death in certain types of cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related acetamide-thiazole derivatives, focusing on substituent variations, molecular properties, and reported bioactivities. Key analogs are summarized below:
Table 1: Structural and Functional Comparison of Acetamide-Thiazole Derivatives
Key Structural and Functional Insights
For example, nitazoxanide derivatives with nitro-thiazole moieties inhibit pyruvate:ferredoxin oxidoreductase (PFOR) in anaerobic parasites . Halogen Substitutions: Replacing the 4-chlorophenyl group with bromine (as in ) increases molecular weight and lipophilicity, which may alter pharmacokinetic properties like membrane permeability.
Thiazole vs. Benzimidazole Cores :
- Compounds with benzimidazole cores (e.g., ) exhibit strong anthelmintic activity due to interactions with helminth β-tubulin. In contrast, thiazole-based analogs (e.g., the target compound) are more commonly linked to antiparasitic or enzyme-inhibitory roles .
Role of the Acetamide Linker :
- The acetamide bridge enhances conformational flexibility, allowing optimal positioning of aromatic and heterocyclic groups for target binding. For instance, in , the acetamide linker enables interactions with both hydrophobic pockets and hydrogen-bonding residues in parasitic enzymes.
Antiparasitic vs. Anthelmintic Activities: Nitro-thiazole derivatives (e.g., ) target anaerobic parasites, while benzimidazole-acetamide hybrids (e.g., ) are effective against helminths.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
